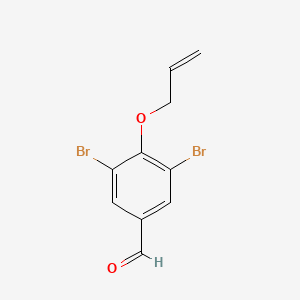![molecular formula C19H26N4O3S B2658961 1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-83-2](/img/structure/B2658961.png)
1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with various functional groups such as methyl, propyl, and piperidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 2-aminopyridine and a suitable diketone under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound, such as 2-mercaptoacetone, under mild conditions.
Piperidinyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
科学的研究の応用
1,3-Dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms.
Industrial Applications: The compound’s properties are explored for potential use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacks the thioether and piperidinyl groups, resulting in different chemical and biological properties.
5-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but without the dimethyl substitution, affecting its reactivity and interactions.
Uniqueness
The uniqueness of 1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-8-13-11-20-17-15(18(25)22(3)19(26)21(17)2)16(13)27-12-14(24)23-9-6-5-7-10-23/h11H,4-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZMNYYEAIIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)N3CCCCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2658878.png)
![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)
![1-isobutyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2658880.png)


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2658883.png)








